Cas no 3889-13-2 (5-Nitro-1,3-benzoxazol-2(3H)-one)
5-Nitro-1,3-benzoxazol-2(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-Nitrobenzo[d]oxazol-2(3H)-one
- 5-nitro-1,3-benzoxazol-2(3H)-one
- 2(3H)-benzoxazolone, 5-nitro-
- 4-nitro-1,3-benzoxazolidin-2-one
- 5-nitro-2(3H)-benzoxazolone
- 5-nitro-3H-benzooxazol-2-one
- 5-nitrobenz[d]oxazol-2(3H)-one
- 5-nitrobenzoxazolidone
- 5-nitrobenzoxazoline-2-one
- 6-nitrobenzoxazolin-2-one
- AC1L6AUB
- AC1Q1Y6K
- AC1Q20MS
- AL-398
- NSC98685
- SureCN224438
- 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
- 5-nitro-3H-1,3-benzoxazol-2-one
- 5-Nitro-3H-benzoxazol-2-one
- 5-nitrobenzoxazolinone
- 5-nitro-2-benzoxazolinone
- 5-nitrobenzoxazolin-2-one
- NCIOpen2_001892
- Oprea1_793058
- 2-hydroxy-5-nitrobenzoxazole
- 5-Nitrobenzoxazol-2(3H)-one
- ARONIS023411
- UTQPEXLRBRAERQ-UHFFFAOYSA-N
- SCHEMBL224438
- NSC-98685
- AKOS001469038
- DTXSID10294913
- DB-263637
- InChI=1/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10
- F13855
- STL068926
- EN300-30634
- Z315898658
- SCHEMBL11443651
- 3889-13-2
- MFCD01929029
- 3T-0063
- SB36973
- SY043227
- AL-398/12677036
- CS-0131616
- ALBB-024653
- 5-Nitro-1,3-benzoxazol-2(3H)-one
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- MDL: MFCD01929029
- Inchi: 1S/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10)
- InChI Key: UTQPEXLRBRAERQ-UHFFFAOYSA-N
- SMILES: O1C(NC2C=C(C=CC1=2)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 180.01712
- Monoisotopic Mass: 180.01710661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 84.2
Experimental Properties
- PSA: 81.47
5-Nitro-1,3-benzoxazol-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZC776-5g |
5-Nitro-1,3-benzoxazol-2(3H)-one |
3889-13-2 | 96% | 5g |
367.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZC776-50mg |
5-Nitro-1,3-benzoxazol-2(3H)-one |
3889-13-2 | 96% | 50mg |
184CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZC776-1g |
5-Nitro-1,3-benzoxazol-2(3H)-one |
3889-13-2 | 96% | 1g |
111.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZC776-250mg |
5-Nitro-1,3-benzoxazol-2(3H)-one |
3889-13-2 | 96% | 250mg |
574CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0440-1g |
5-Nitro-3H-benzooxazol-2-one |
3889-13-2 | 96% | 1g |
678.43CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0440-5g |
5-Nitro-3H-benzooxazol-2-one |
3889-13-2 | 96% | 5g |
2374.52CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0440-25g |
5-Nitro-3H-benzooxazol-2-one |
3889-13-2 | 96% | 25g |
7123.56CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0022-50g |
5-nitrobenzo[d]oxazol-2(3H)-one |
3889-13-2 | 98% | 50g |
$1100 | 2023-09-07 | |
| Fluorochem | 221391-250mg |
5-Nitrobenzo[d]oxazol-2(3H)-one |
3889-13-2 | 95% | 250mg |
£44.00 | 2022-03-01 | |
| Fluorochem | 221391-1g |
5-Nitrobenzo[d]oxazol-2(3H)-one |
3889-13-2 | 95% | 1g |
£67.00 | 2022-03-01 |
5-Nitro-1,3-benzoxazol-2(3H)-one Suppliers
5-Nitro-1,3-benzoxazol-2(3H)-one Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 5-Nitro-1,3-benzoxazol-2(3H)-one
Comprehensive Overview of 5-Nitro-1,3-benzoxazol-2(3H)-one (CAS No. 3889-13-2): Properties, Applications, and Research Insights
5-Nitro-1,3-benzoxazol-2(3H)-one (CAS No. 3889-13-2) is a specialized organic compound belonging to the benzoxazole family, characterized by its nitro-substituted aromatic ring. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential bioactivity. The presence of the nitro group at the 5-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its role in the development of novel antimicrobial agents and fluorescent probes, aligning with the growing demand for advanced materials in life sciences.
In recent years, the scientific community has focused on optimizing the synthesis of 5-Nitro-1,3-benzoxazol-2(3H)-one to improve yield and purity. Modern techniques such as microwave-assisted synthesis and green chemistry protocols have been employed to reduce environmental impact, a topic highly relevant to current sustainability trends. The compound’s photophysical properties have also been investigated for applications in organic electronics, particularly in the design of OLEDs (Organic Light-Emitting Diodes), which are widely searched in material science forums.
The versatility of 5-Nitro-1,3-benzoxazol-2(3H)-one extends to its use as a building block in heterocyclic chemistry. Its ability to undergo nucleophilic substitution and cyclization reactions makes it indispensable for constructing complex molecular architectures. This aligns with the rising interest in structure-activity relationship (SAR) studies, a frequently searched term among medicinal chemists. Additionally, its potential as a corrosion inhibitor in industrial coatings has been explored, addressing the need for eco-friendly alternatives in manufacturing.
From an analytical perspective, 5-Nitro-1,3-benzoxazol-2(3H)-one exhibits distinct spectroscopic signatures, including UV-Vis absorption maxima and NMR chemical shifts, which facilitate its identification in complex mixtures. These properties are critical for quality control in API (Active Pharmaceutical Ingredient) production, a key concern for regulatory compliance. The compound’s stability under various pH conditions has also been studied, providing insights into its storage and handling—a topic often queried in laboratory forums.
Emerging trends highlight the role of 5-Nitro-1,3-benzoxazol-2(3H)-one in computational chemistry, where molecular docking simulations predict its interactions with biological targets. This intersects with the popularity of AI-driven drug discovery, a hot topic in 2024. Furthermore, its derivatives have shown promise in catalysis, particularly in C-C bond-forming reactions, which are pivotal in sustainable synthetic methodologies.
In conclusion, 5-Nitro-1,3-benzoxazol-2(3H)-one (CAS No. 3889-13-2) represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and industrial chemistry. Its relevance to contemporary research themes—such as green synthesis, drug design, and advanced materials—ensures its continued prominence in scientific literature and patent filings. For researchers seeking detailed protocols or safety data, reputable sources like Reaxys and SciFinder provide comprehensive datasets, addressing common queries about this compound’s properties and uses.
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